molecular formula C15H20N2O4 B4042320 1-(4-methoxy-3-nitrobenzoyl)-2,6-dimethylpiperidine

1-(4-methoxy-3-nitrobenzoyl)-2,6-dimethylpiperidine

Cat. No.: B4042320
M. Wt: 292.33 g/mol
InChI Key: PZNYTOIGWDZUJP-UHFFFAOYSA-N
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Description

1-(4-methoxy-3-nitrobenzoyl)-2,6-dimethylpiperidine is a useful research compound. Its molecular formula is C15H20N2O4 and its molecular weight is 292.33 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 292.14230712 g/mol and the complexity rating of the compound is 386. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Nitro and Amino Substitution Effects on Biological Activity

Research on derivatives of dimethylaminoethyl and methylenedioxydibenzo compounds, similar in structural complexity to "1-(4-methoxy-3-nitrobenzoyl)-2,6-dimethylpiperidine," shows significant findings in the area of cancer research. Singh et al. (2003) explored nitro and amino substitution in the D-ring of methylenedioxydibenzo compounds, revealing effects on topoisomerase-I targeting activity and cytotoxicity, indicating potential for antitumor activity (Singh et al., 2003).

Synthesis and Characterization of Novel Compounds

Power et al. (2014) synthesized and characterized nitracaine, methoxypiperamide, and mephtetramine, offering insights into the synthesis, analysis, and in vitro metabolism of novel compounds, which is relevant for understanding the pharmacokinetics of complex molecules like "this compound" (Power et al., 2014).

Radical Formation and Oxidation Studies

Toda et al. (1972) investigated the oxidation of hindered secondary amines to nitroxide radicals, providing a basis for the study of radical formation and stability, which could be applicable to the oxidative reactions involving "this compound" (Toda et al., 1972).

Antineoplastic and Cytotoxic Activity

The synthesis and evaluation of nitro and amino derivatives of acronycine and demethoxyacronycine by Elomri et al. (1999) highlight the potential of such compounds in inhibiting cell proliferation, suggesting a similar research path for "this compound" in cancer therapy (Elomri et al., 1999).

Insights into Solid-State Chemistry and Material Science

Seaton et al. (2013) investigated multi-component crystals involving phenylpyridine and substituted benzoic acids, providing insights into co-crystal and organic salt formation. This research can offer valuable information on the solid-state properties and potential material science applications of "this compound" (Seaton et al., 2013).

Properties

IUPAC Name

(2,6-dimethylpiperidin-1-yl)-(4-methoxy-3-nitrophenyl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O4/c1-10-5-4-6-11(2)16(10)15(18)12-7-8-14(21-3)13(9-12)17(19)20/h7-11H,4-6H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZNYTOIGWDZUJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCC(N1C(=O)C2=CC(=C(C=C2)OC)[N+](=O)[O-])C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.